molecular formula C6H2Br2N2O4 B102588 1,4-Dibromo-2,5-dinitrobenzene CAS No. 18908-08-2

1,4-Dibromo-2,5-dinitrobenzene

Cat. No. B102588
CAS RN: 18908-08-2
M. Wt: 325.9 g/mol
InChI Key: QHTZEKUEAHGFIS-UHFFFAOYSA-N
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Description

1,4-Dibromo-2,5-dinitrobenzene is a chemical compound with the molecular formula C6H2Br2N2O4 . It is a derivative of benzene, where two bromine atoms and two nitro groups are substituted at the 1,4- and 2,5-positions respectively .


Molecular Structure Analysis

The molecular structure of 1,4-Dibromo-2,5-dinitrobenzene consists of a benzene ring with two bromine atoms and two nitro groups attached. The molecular weight is 360.806 . The exact 3D structure can be viewed using specific software .

Scientific Research Applications

Synthesis and Organic Transformations

1,4-Dibromo-2,5-dinitrobenzene serves as a precursor in various organic transformations, particularly those involving the intermediate formation of benzynes. Efficient methods for accessing synthetically valuable derivatives, such as 1,2-Dibromobenzenes, are developed using 1,4-Dibromo-2,5-dinitrobenzene and related compounds (Diemer, Leroux, & Colobert, 2011).

Electrochemical Studies

The electrochemical behavior of 1,4-dinitrobenzene, a closely related compound, has been studied extensively. Its reduction on electrodes is impacted by the presence of proton donors, revealing insights into hydrogen bonding and protonation processes in mixed media (Tian & Jin, 2011).

Polymer Synthesis

1,4-Dibromo-2,5-dinitrobenzene is instrumental in polymer synthesis, such as in the production of polystyrene macromonomers and comb-like polyphenylenes. It acts as an initiator in Atom Transfer Radical Polymerization (ATRP), leading to new materials with high solubility and unique properties (Cianga & Yagcı, 2001).

Regioselective Nitration Studies

The compound's derivatives are key in studying regioselective nitration, crucial for synthesizing Schiff base macrocycles and other molecules. Detailed computational analysis of the dinitration process offers insights into reaction mechanisms and solvent effects (Shopsowitz, Lelj, & MacLachlan, 2011).

Explosive and Hazardous Material Detection

1,4-Dibromo-2,5-dinitrobenzene and its analogs play a role in detecting hazardous materials like explosives. For instance, its derivatives have been used in developing sensors for detecting nitroaromatic compounds, crucial in explosive detection technologies (Richardson et al., 2009).

Safety And Hazards

1,4-Dibromo-2,5-dinitrobenzene may cause skin and eye irritation. It is recommended to avoid breathing its mist, gas, or vapors, and to use personal protective equipment when handling it .

properties

IUPAC Name

1,4-dibromo-2,5-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2N2O4/c7-3-1-5(9(11)12)4(8)2-6(3)10(13)14/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTZEKUEAHGFIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)[N+](=O)[O-])Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701305731
Record name 1,4-Dibromo-2,5-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701305731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dibromo-2,5-dinitrobenzene

CAS RN

18908-08-2
Record name 1,4-Dibromo-2,5-dinitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18908-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dibromo-2,5-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701305731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
CJ Sunde, G JOHNSON, CF Kade - The Journal of Organic …, 1939 - ACS Publications
1, 4-Dibromobenzene, when treated with fuming nitric acid and con-centrated sulfuric acid, gives a mixture ofisomeric dinitro-1, 4-dibromo-benzenes. Austen1 isolated two of these …
Number of citations: 15 pubs.acs.org
C Kowitz, G Wegner - Tetrahedron, 1997 - Elsevier
The synthesis of substituted poly(phenylene)s, in particular poly(1,4-phenylene)s, by palladium-catalyzed Suzuki coupling of the 1,3-propanediol diester of 2,5-dialkyl-1,4-…
Number of citations: 52 www.sciencedirect.com
M Sailer, M Nonnenmacher, T Oeser, TJJ Müller - 2006 - Wiley Online Library
3‐Acceptor‐substituted and 3,7‐bisacceptor‐substituted phenothiazines can be synthesized in moderate to excellent yields through Suzuki cross‐coupling reactions between …
NA Rice, AV Subrahmanyam, BR Coleman… - …, 2015 - ACS Publications
Despite significant advances in single-walled carbon nanotube (SWNT) synthesis and purification strategies, the separation of metallic and semiconducting SWNTs on a large scale …
Number of citations: 41 pubs.acs.org
B Saunders, L Wilbraham, AW Prentice… - Sustainable Energy & …, 2022 - pubs.rsc.org
We perform a high-throughput virtual screening of a set of 3240 conjugated alternating binary co-polymers and homo-polymers, in which we predict their ability to drive sacrificial …
Number of citations: 1 pubs.rsc.org
J Wan, I Dyadishchev, R Sun, Q Wu, Y Wu… - Journal of Materials …, 2022 - pubs.rsc.org
Owing to the relentless march of technology of non-fullerene acceptors (NFAs), ternary organic solar cells (TOSCs) are demonstrating impressive power conversion efficiencies (PCEs). …
Number of citations: 13 pubs.rsc.org
S Wakim, M Leclerc - Synlett, 2005 - thieme-connect.com
Using Cadogan or copper-catalyzed Ullmann reaction, new shape-persistent ladder oligo (p-aniline) s were synthesized from 2, 7-carbazole derivatives. Physical characterization of …
Number of citations: 19 www.thieme-connect.com
M Vlasselaer, W Dehaen - Molecules, 2016 - mdpi.com
The objective of this review is to give an overview of the synthetic methods to prepare different indolo[3,2-b]carbazoles and similar systems with a potential use in electro-optical devices …
Number of citations: 31 www.mdpi.com
SM Dirk, DW Price Jr, S Chanteau, DV Kosynkin… - Tetrahedron, 2001 - Elsevier
Several second generation memory components consisting of oligo(phenylene ethynylene)s containing easily reducible functionalities consisting of either nitro or quinone cores have …
Number of citations: 71 www.sciencedirect.com
R Mercado - 2018 - search.proquest.com
In this thesis, I investigate nanoporous materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) for various gas adsorption applications using a …
Number of citations: 2 search.proquest.com

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